Xibenolol hydrochloride

beta-adrenoceptor selectivity isoprenaline challenge conscious dog model

Xibenolol hydrochloride (also known as D-32, trade names Selapin and Rhythminal) is a racemic aryloxypropanolamine beta-adrenoceptor antagonist (beta-blocker). It was developed by Kowa Pharmaceutical and Teikoku Hormone as an antihypertensive and antiarrhythmic agent, although clinical development was later discontinued.

Molecular Formula C15H26ClNO2
Molecular Weight 287.82 g/mol
CAS No. 15263-30-6
Cat. No. B1221060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXibenolol hydrochloride
CAS15263-30-6
Synonyms1-t-butylamino-3-(2',3'-dimethylphenoxy)-2-propanol.HCl
xibenolol
xibenolol hydrochloride
xibenolol hydrochloride, (+)-isomer
xibenolol hydrochloride, (+-)-isomer
xibenolol, (+-)-isome
Molecular FormulaC15H26ClNO2
Molecular Weight287.82 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)OCC(CNC(C)(C)C)O)C.Cl
InChIInChI=1S/C15H25NO2.ClH/c1-11-7-6-8-14(12(11)2)18-10-13(17)9-16-15(3,4)5;/h6-8,13,16-17H,9-10H2,1-5H3;1H
InChIKeyZNEAHTMGASMSKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Xibenolol Hydrochloride (CAS 15263-30-6): A Non-Selective Beta-Adrenoceptor Antagonist for Preclinical Cardiovascular Research Procurement


Xibenolol hydrochloride (also known as D-32, trade names Selapin and Rhythminal) is a racemic aryloxypropanolamine beta-adrenoceptor antagonist (beta-blocker) [1]. It was developed by Kowa Pharmaceutical and Teikoku Hormone as an antihypertensive and antiarrhythmic agent, although clinical development was later discontinued [1]. Pharmacologically, xibenolol acts as a non-selective antagonist at both β1- and β2-adrenoceptors, thereby inhibiting catecholamine-induced increases in heart rate, myocardial contractility, and renin release [2]. Its chemical structure features a 2,3-dimethylphenoxy moiety with a tert-butylamino propanol side chain, placing it within the N-tertiary butyl aminopropanol subclass of beta-blockers [3].

Why Beta-Blocker Class Substitution Fails for Xibenolol Hydrochloride: Non-Selectivity, Metabolite-Driven Action, and Enantiomer-Specific Pharmacokinetics


Simply substituting xibenolol hydrochloride with another beta-blocker ignores three critical, quantifiable differentiators that directly govern experimental reproducibility and pharmacological outcome. First, xibenolol's non-selective β1/β2 blockade profile (selectivity ratio 0.69) is nearly identical to propranolol (0.67) but differs by over 20-fold from the cardioselective agent atenolol (0.03); using a selective agent in protocols validated with xibenolol will produce fundamentally altered hemodynamic and renin-release responses [1]. Second, xibenolol's pharmacological half-life of ~22 hours after oral dosing is intermediate between propranolol (~16 h) and atenolol (~30 h), meaning dosing frequency and washout periods cannot be directly translated from either agent without altering the experimental time course [1]. Third, the hypotensive effect of xibenolol in hypertensive models is predominantly mediated by its active metabolite p-OH D-32, whereas propranolol at equipotent beta-blocking doses produces no significant blood pressure reduction; therefore, xibenolol cannot be replaced by propranolol in protocols where blood pressure lowering is a required endpoint without losing the intended pharmacological effect [2].

Quantitative Comparative Evidence for Xibenolol Hydrochloride: Selectivity, Duration, Metabolism, and Safety Differentiation from Propranolol, Atenolol, and Pindolol


Beta-Adrenoceptor Selectivity Ratio: Non-Selective Profile Quantified Against Atenolol and Propranolol in Conscious Dogs

Xibenolol (D-32) exhibits a non-selective β1/β2-adrenoceptor blocking profile, with a selectivity ratio of 0.69, defined as the ratio of the dose producing 50% inhibition of isoprenaline-induced tachycardia (β1 effect) to the dose producing 50% inhibition of isoprenaline-induced hypotension (β2 effect). This ratio is nearly identical to that of propranolol (0.67), confirming equivalent non-selectivity between the two agents. In contrast, atenolol shows a ratio of 0.03 (strong β1-selectivity), and IPS-339 shows a ratio of 6.3 (β2-selectivity) [1]. A ratio near 1.0 indicates balanced, non-selective blockade of both receptor subtypes.

beta-adrenoceptor selectivity isoprenaline challenge conscious dog model

Pharmacological Half-Life of Beta-Blockade: Intermediate Duration Differentiating Xibenolol from Shorter-Acting Propranolol and Longer-Acting Atenolol

After oral administration in conscious dogs, the pharmacological half-life (time for 50% recovery of beta-blocking action against isoprenaline challenge) was 21.8 ± 6.4 hours for xibenolol (D-32) at 0.5 mg/kg, compared to 15.8 ± 4.5 hours for propranolol at 3 mg/kg, 30.5 ± 3.1 hours for atenolol at 6 mg/kg, and 30–35 hours for pindolol at 0.2 mg/kg [1]. Notably, despite a short serum half-life of only 1.3 hours (similar to propranolol's 1.4 h), xibenolol's pharmacological duration is substantially longer, indicating a significant dissociation between plasma pharmacokinetics and tissue pharmacodynamics [1].

pharmacological half-life duration of action beta-blockade recovery kinetics

Stereoselective Metabolism and Enantiomer-Specific Pharmacokinetics: Marked (-)-Enantiomer Bias in Active Metabolite Formation in Humans

In human subjects receiving deuterium-labeled pseudoracemic xibenolol (D-32), metabolism is highly stereoselective: 80% of the major active urinary metabolite 4-hydroxy D-32 originates from the (-)-enantiomer, despite the racemic dose containing equal amounts of both enantiomers [1]. The plasma AUC of (-)-4-hydroxy D-32 is 2.6-fold larger than that of (+)-4-hydroxy D-32. The elimination half-life of (-)-4-hydroxy D-32 is 3.8 hours versus 2.4 hours for the (+)-form, while unchanged D-32 enantiomers both exhibit a half-life of approximately 3 hours [1]. Approximately 1% of the dose is excreted unchanged, with (+)-D-32 accounting for 3–5 times more than (-)-D-32, confirming preferential metabolism of the pharmacologically active (-)-enantiomer. Sixty percent of the 3-carboxy metabolite in urine derives from (+)-D-32, demonstrating divergent metabolic routing between enantiomers [1].

stereoselective metabolism enantiomer pharmacokinetics 4-hydroxy metabolite

Metabolite-Driven Hypotensive Effect in Renal Hypertensive Dogs: Active p-OH D-32 Metabolite Differentiates Xibenolol from Propranolol

In conscious renal hypertensive dogs, oral xibenolol (D-32) at 50 mg/kg produced a marked reduction in systolic blood pressure from 158 ± 2.9 mmHg to 124 ± 2.3 mmHg at 3 hours post-dose, a decrease of 34 mmHg (21.5%) [1]. In contrast, oral propranolol at both 10 and 50 mg/kg produced no significant changes in blood pressure in the same model [1]. The hypotensive effect of xibenolol was attributed to its active metabolite p-OH D-32: intravenous infusion of p-OH D-32 (1 mg/kg/min for 5 min) in renal hypertensive dogs caused a significant, long-lasting fall in blood pressure, whereas intravenous infusion of the parent compound D-32 at the same rate failed to produce hypotension [1]. Tachycardia accompanied the hypotensive response to both oral D-32 and intravenous p-OH D-32, and these effects were not blocked by propranolol, indicating a mechanism independent of beta-adrenoceptor antagonism [2].

renal hypertension active metabolite blood pressure reduction

Genotoxicity and Mutagenicity Profile: Negative Battery Across Bacterial and In Vivo Cytogenetic Assays

Xibenolol hydrochloride (D-32) was tested in a comprehensive battery of genetic toxicology assays and showed no evidence of genotoxic or clastogenic activity [1]. In the Bacillus subtilis rec-assay (DNA damage), D-32 at 1,000, 2,500, and 5,000 µg/disc produced no preferential kill effect on repair-deficient M45 versus repair-proficient H17 strains. In the Ames Salmonella/microsome assay using strains TA1535, TA1537, TA1538, TA98, TA100, and Escherichia coli WP2uvrA, D-32 at 5, 10, 50, 100, 500, 1,000, and 5,000 µg/plate showed no increase in revertant colonies versus vehicle controls, with or without S9 metabolic activation. In an in vivo rat bone marrow cytogenetic assay, oral D-32 administered singly or daily for 5 days at 3, 30, and 300 mg/kg/day did not increase the incidence of structural chromosomal aberrations, aneuploid cells, or polyploid cells [1]. By comparison, propranolol hydrochloride has shown equivocal evidence for mutagenicity in S. typhimurium strain TA1538 in some laboratories, representing a differential genotoxicity signal between the two otherwise pharmacologically similar non-selective beta-blockers [2].

genotoxicity Ames test clastogenicity safety pharmacology

Recommended Research and Industrial Application Scenarios for Xibenolol Hydrochloride Based on Quantified Differentiation Evidence


In Vivo Cardiovascular Pharmacology Studies Requiring Sustained, Non-Selective Beta-Blockade with Intermediate Duration

Based on the pharmacological half-life of 21.8 ± 6.4 hours demonstrated in conscious dogs [1], xibenolol hydrochloride is optimally suited for once-daily oral dosing protocols in rodent and canine models where 24-hour beta-blockade coverage is required but residual effects beyond 30 hours would contaminate washout phases. Its non-selective profile (selectivity ratio 0.69) ensures simultaneous β1 and β2 receptor engagement, making it appropriate for studies investigating integrated cardiovascular responses rather than isolated cardiac β1 effects [1]. The intermediate duration fills a practical gap between short-acting propranolol (~16 h) and long-acting atenolol/pindolol (~30+ h), simplifying crossover study logistics.

Renal Hypertension Models Investigating Metabolite-Mediated Blood Pressure Lowering

Xibenolol's unique metabolite-driven hypotensive effect—a 34 mmHg systolic blood pressure reduction in renal hypertensive dogs at 3 hours post-dose, versus zero effect with propranolol—makes it a valuable tool compound for investigating the contribution of active beta-blocker metabolites to blood pressure regulation [2]. Researchers studying the pharmacology of p-OH D-32, or seeking to differentiate receptor-mediated beta-blockade from metabolite-mediated vasodilation, will find xibenolol indispensable. Studies requiring a hypotensive endpoint in renal hypertension models cannot substitute propranolol for xibenolol without losing the blood pressure signal entirely [2][3].

Stereoselective Drug Metabolism and Enantiomer-Specific Pharmacokinetic Studies

The pronounced 4:1 enantiomer bias in active metabolite formation (80% of 4-hydroxy D-32 derived from (-)-xibenolol), combined with the 2.6-fold higher AUC and 58% longer half-life of the (-)-active metabolite in humans, establishes xibenolol as a model substrate for studying stereoselective phase I metabolism of beta-blockers [4]. This property is particularly valuable in academic and industrial settings developing enantiopure beta-blocker candidates, validating chiral analytical methods, or investigating the pharmacokinetic consequences of racemic versus enantiopure drug administration.

Preclinical Safety Assessment Requiring a Beta-Blocker with a Well-Characterized Negative Genotoxicity Profile

For toxicology programs, impurity qualification studies, and regulatory-facing genotoxicity assessments, xibenolol's unequivocally negative results across the full battery of bacterial DNA damage (rec-assay), Ames mutagenicity (6 strains, ±S9, ≤5,000 µg/plate), and in vivo mammalian clastogenicity (rat bone marrow, ≤300 mg/kg/day) assays provide a cleaner baseline than propranolol, which carries an equivocal mutagenicity finding in select Salmonella strains [5]. When a non-selective beta-blocker reference standard is needed in genetic toxicology testing, xibenolol avoids the interpretive ambiguity associated with propranolol's equivocal Ames data.

Quote Request

Request a Quote for Xibenolol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.